molecular formula C11H14BrFOZn B14888295 4-Fluoro-2-i-pentyloxyphenylZinc bromide

4-Fluoro-2-i-pentyloxyphenylZinc bromide

Cat. No.: B14888295
M. Wt: 326.5 g/mol
InChI Key: CWUHOSLHTOPBJH-UHFFFAOYSA-M
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Description

4-Fluoro-2-i-pentyloxyphenylZinc bromide is an organozinc compound characterized by a zinc bromide moiety attached to a fluorinated aromatic ring substituted with an iso-pentyloxy group. Its molecular structure combines a halogen (fluorine), a bulky alkoxy chain (i-pentyloxy), and a reactive organometallic center (ZnBr). These features render it valuable in synthetic chemistry, particularly in cross-coupling reactions like Negishi coupling, where it acts as a nucleophilic aryl donor .

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-4-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h3-4,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CWUHOSLHTOPBJH-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-Fluoro-2-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn4-Fluoro-2-iso-pentyloxyphenylzinc bromide\text{4-Fluoro-2-iso-pentyloxyphenyl bromide} + \text{Zn} \rightarrow \text{4-Fluoro-2-iso-pentyloxyphenylzinc bromide} 4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn→4-Fluoro-2-iso-pentyloxyphenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iso-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving 4-Fluoro-2-iso-pentyloxyphenylzinc bromide depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an alkyl halide, the major product would be a new alkylated aromatic compound.

Scientific Research Applications

4-Fluoro-2-iso-pentyloxyphenylzinc bromide has several scientific research applications, including:

    Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.

    Material science: It is used in the synthesis of novel materials with specific properties.

    Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the organic group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reaction intermediates and enhance the reaction rate.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Application Reference ID
4-Fluoro-2-i-pentyloxyphenylZinc bromide Not explicitly provided ~300–350* ZnBr, 4-F, 2-i-pentyloxy Organometallic synthesis N/A
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Br⁻, cyclohexenyl, benzyl, N-atoms Anticancer drug candidate
4-Fluoro-2-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ 257.02 BrCH₂, 4-F, 2-CF₃ Electrophilic alkylating agent
2-Bromo-4-fluoroanisole C₇H₆BrFO 205.03 Br, 4-F, 2-OCH₃ Intermediate in organic synthesis

*Estimated based on similar organozinc compounds.

Key Observations:
  • Substituent Effects :
    • The i-pentyloxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 2-bromo-4-fluoroanisole) . This may slow reaction kinetics but improve selectivity in coupling reactions.
    • Fluorine at the 4-position is common in analogs like 4-fluoro-2-(trifluoromethyl)benzyl bromide, enhancing electron-withdrawing effects and stabilizing the aromatic system .
  • Zinc vs. Benzyl Bromide Reactivity :
    • The target compound’s zinc center enables nucleophilic aryl transfer, whereas benzyl bromides (e.g., 4-fluoro-2-(trifluoromethyl)benzyl bromide) act as electrophiles in alkylation or substitution reactions .

Stability and Handling

  • Moisture Sensitivity: Organozinc reagents like the target compound typically require anhydrous conditions, whereas simple aryl bromides (e.g., 2-bromo-4-fluoroanisole) are more stable but still hazardous due to bromine’s lachrymatory effects .
  • Thermal Stability : The i-pentyloxy group’s bulk may improve thermal stability compared to smaller alkoxy-substituted aryl zinc bromides.

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